molecular formula C24H33E B1632542 Tris(isopropylcyclopentadienyl)erbium

Tris(isopropylcyclopentadienyl)erbium

Cat. No.: B1632542
M. Wt: 488.8 g/mol
InChI Key: VTNSPDGNTYHOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(isopropylcyclopentadienyl)erbium ( 130521-76-5) is an air- and moisture-sensitive organo-erbium compound supplied as yellow to orange crystals . This metallocene complex serves as a highly volatile precursor for the deposition of erbium oxide (Er2O3) thin films via metalorganic chemical vapor deposition (MOCVD) and related techniques . Its primary research value lies in the semiconductor industry, where it is used to grow high-quality, highly crystalline Er2O3 thin films that function as high-κ dielectric layers in complementary metal-oxide-semiconductor (CMOS) devices . The films produced exhibit a high refractive index and a static dielectric constant (k) of approximately 12-14, making them a promising alternative to traditional silicon dioxide gate oxides . Furthermore, due to its unique optical properties, this precursor is also valuable for developing applications in photonics, telecommunications, anti-reflection coatings in solar cells, and corrosion-resistant protective coatings . The compound must be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H33E

Molecular Weight

488.8 g/mol

IUPAC Name

erbium(3+);2-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3

InChI Key

VTNSPDGNTYHOFK-UHFFFAOYSA-N

SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3]

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3]

Pictograms

Flammable; Irritant

Origin of Product

United States

Chemical and Physical Properties of Tris Isopropylcyclopentadienyl Erbium

Tris(isopropylcyclopentadienyl)erbium is a solid compound that typically appears as a yellow to orange crystalline powder. ereztech.com It is known to be sensitive to moisture, a common characteristic of organolanthanide complexes. ereztech.com

Table 1:

PropertyValueReference(s)
Chemical Formula C₂₄H₃₃Er ereztech.comscbt.com
Molecular Weight 488.78 g/mol ereztech.com
CAS Number 130521-76-5 ereztech.com
Appearance Yellow to orange crystalline powder ereztech.com
Boiling Point 222 °C ereztech.com
Sensitivity Moisture ereztech.com

Synthesis and Purification

The synthesis of tris(cyclopentadienyl)lanthanide complexes, including substituted derivatives like Tris(isopropylcyclopentadienyl)erbium, is often achieved through salt metathesis reactions. nih.gov This typically involves the reaction of a lanthanide trichloride (B1173362), in this case, erbium(III) chloride (ErCl₃), with a stoichiometric amount of an alkali metal salt of the cyclopentadienyl (B1206354) ligand, such as sodium or lithium isopropylcyclopentadienide.

Purification of these air- and moisture-sensitive compounds often requires specialized techniques. Sublimation is a common method used to purify volatile solid organometallic compounds like tris(cyclopentadienyl)lanthanide complexes. researchgate.net For less volatile or thermally sensitive compounds, recrystallization from an appropriate organic solvent under an inert atmosphere can be employed. The low solubility of some of these complexes in common organic solvents can sometimes lead to low recrystallization yields. nih.gov

Atomic Layer Deposition Ald Applications of Tris Isopropylcyclopentadienyl Erbium

ALD of Erbium Oxide (Er₂O₃) Thin Films

Tris(isopropylcyclopentadienyl)erbium is effectively used for the atomic layer deposition of erbium oxide (Er₂O₃), a material of interest for various applications due to its high dielectric constant and optical properties.

A critical aspect of the ALD process is its self-limiting nature, where the film growth per cycle is constant and independent of precursor dose once surface saturation is achieved. Studies have confirmed that ALD processes using this compound exhibit this self-limiting growth behavior. researchgate.net This characteristic is essential for achieving uniform and highly conformal coatings, even on complex, high-aspect-ratio structures. researchgate.net

The ALD process for this precursor is effective within a specific range of temperatures, known as the ALD temperature window. For this compound, depositions are typically carried out on silicon substrates within a temperature range of 200°C to 400°C. researchgate.net Within this window, the precursor has sufficient thermal energy to react with the surface but does not decompose thermally, which would otherwise lead to uncontrolled film growth characteristic of chemical vapor deposition (CVD). The resulting Er₂O₃ films are noted for being smooth and uniform. researchgate.net

Table 1: ALD Process Parameters for this compound

Parameter Value Source
Precursor This compound (Er(iPrCp)₃) researchgate.net
Substrate Silicon researchgate.net
Deposition Temperature 200–400°C researchgate.net
Growth Mechanism Self-limiting researchgate.net

The choice of co-reactant, or oxygen source, is crucial in the ALD of oxides and significantly influences the growth rate and film composition. For this compound, both water (H₂O) and ozone (O₃) have been successfully used as co-reactants. researchgate.net

Research indicates a notable difference in growth rates between the two. The use of water as a co-reactant leads to a significantly higher growth rate compared to processes using ozone. researchgate.net In the case of Er(iPrCp)₃, the growth rate can be up to three times higher with water than with ozone. researchgate.net However, the selection of the co-reactant can also affect film purity. Films deposited using ozone as the oxygen source may contain small amounts of carbon impurities. researchgate.net The optimization of precursor and co-reactant pulse and purge times is a standard procedure in ALD to ensure complete surface reactions and removal of byproducts, thereby achieving ideal self-limiting growth.

Table 2: Co-reactant Influence on Er₂O₃ ALD Growth

Co-reactant Relative Growth Rate Film Impurities Source
Water (H₂O) High (up to 3x higher than ozone process) Low researchgate.net

ALD of Erbium-Doped Compound Materials (e.g., Er₂O₃-doped ZrO₂)

Beyond pure erbium oxide, ALD is an exceptionally well-suited technique for fabricating erbium-doped compound materials. researchgate.net The precise, layer-by-layer control of ALD allows for the introduction of dopants like erbium with high precision, enabling the tailoring of the material's optical and electrical properties. This is achieved by alternating the precursor cycles for the host material (e.g., zirconium oxide, ZrO₂) with cycles of the erbium precursor, such as this compound.

This capability is vital for applications in photonics and microelectronics, such as in the creation of optical amplifiers and lasers. For instance, ALD has been used to fabricate erbium-doped aluminum oxide (Er-doped Al₂O₃) waveguides. researchgate.net The technique allows for the optimization of the erbium ion distribution, which is crucial for maximizing performance and reducing detrimental effects like up-conversion. researchgate.net While specific process details for doping ZrO₂ with this compound are not extensively documented in the search results, the general applicability of ALD for creating high-quality, rare-earth-doped thin films is well established. researchgate.netarxiv.org

Crystalline Structure and Orientation Analysis

The crystallinity and preferred orientation of Er₂O₃ films significantly influence their dielectric and optical properties. X-ray diffraction is the primary tool used to investigate these characteristics.

X-Ray Diffraction (XRD) Studies of Film Crystallinity and Strain

Thin films of erbium oxide grown using this compound as a precursor are typically polycrystalline. rsc.orgresearchgate.netrsc.org The degree of crystallinity is highly dependent on the deposition parameters, particularly the substrate temperature. For instance, in MOCVD processes, while films deposited at lower temperatures may be poorly crystalline, those grown at higher temperatures tend to be polycrystalline. researchgate.net

Grazing incidence X-ray diffraction (GIXD) studies on epitaxially grown Er₂O₃ films have revealed the presence of strain in different orientations within the film. kek.jp The angular differences observed between the Bragg diffraction peaks of the substrate and the film indicate internal stresses, which can arise from lattice mismatch between the film and the substrate or from the growth process itself. kek.jp Despite these strains, studies on Er₂O₃ films prepared by MOCVD have shown that the material can maintain a stable crystal structure even after undergoing thermal cycle tests up to 700°C. jspf.or.jp

Table 1: Summary of XRD Findings for Erbium Oxide Films

Deposition Method Precursor System Substrate Key XRD Findings Reference(s)
MOCVD This compound Si(100) Strongly (111) oriented nanocrystalline films. researchgate.net
ALD Er(L1)₃ + H₂O Si(100), SiO₂ Polycrystalline cubic Er₂O₃ at all deposition temperatures (150-250°C). rsc.orgrsc.org
MOCVD Not specified SUS 316 Polycrystalline; maintained crystal structure after thermal cycling. jspf.or.jp

Note: Er(L1)₃ refers to tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III), a different precursor included for comparative context.

Preferred Orientation and Polymorph Stability (e.g., Cubic Er₂O₃)

Erbium oxide predominantly crystallizes in a cubic bixbyite structure, which is the most stable polymorph under typical deposition conditions. researchgate.netresearchgate.net Films grown from the this compound precursor by low-pressure MOCVD show a strong preferred (111) orientation, even at deposition temperatures as low as 550°C. researchgate.net This preferred orientation is significant as it can lead to anisotropic material properties.

The stability of the cubic Er₂O₃ phase is a key advantage. XRD patterns of films grown on various substrates, including Si(100) and quartz glass, consistently show reflections corresponding to the cubic phase. rsc.orgresearchgate.net While the dominant orientation can be influenced by deposition temperature—for example, shifting from a (400) peak to a more randomly oriented structure after thermal cycling—the underlying cubic crystal structure remains intact. jspf.or.jp In many cases, the (222) reflection, which is crystallographically equivalent to the (111) plane, is the most predominant peak, confirming the preference for this orientation. researchgate.net

Microstructural Analysis and Morphology

The microstructure and surface morphology of the deposited films are crucial for device integration, affecting factors like interface quality, layer uniformity, and optical scattering. Electron microscopy and atomic force microscopy are standard techniques for these assessments.

Transmission Electron Microscopy (TEM) of Film Interfaces and Columnar Structures

Transmission Electron Microscopy (TEM) provides high-resolution cross-sectional views of the film structure, revealing details about interfaces and growth morphology. Studies of Er₂O₃ films grown by MOCVD have identified the formation of distinct columnar structures. jspf.or.jp These columns grow perpendicular to the substrate surface and can define the grain structure of the film. In one study, an average film thickness of 1.4 µm corresponded to a column width of 0.32 µm. jspf.or.jp

TEM analysis also confirms the formation of very sharp and well-defined interfaces between the Er₂O₃ film and the substrate, which is critical for minimizing electronic defects in gate dielectric applications. researchgate.net Furthermore, TEM has been instrumental in demonstrating the highly conformal coverage of Er₂O₃ films deposited using ALD in high-aspect-ratio nanoscale trenches, a requirement for advanced 3D semiconductor architectures. rsc.orgrsc.org TEM investigations can also reveal the presence of a thin interlayer, such as silicate (B1173343), which may form at the interface between the erbium oxide and a silicon substrate. researchgate.net

Table 2: Columnar Structure Data for MOCVD-Grown Er₂O₃ Film

Feature Before Thermal Cycling After Thermal Cycling Reference
Average Film Thickness 1.4 µm 0.82 µm jspf.or.jp
Average Column Width 0.32 µm 0.21 µm jspf.or.jp

Atomic Force Microscopy (AFM) for Surface Roughness Assessment

Atomic Force Microscopy (AFM) is used to quantify the surface topography and roughness of the deposited films. Films derived from this compound can achieve very smooth surfaces, a desirable characteristic for optical and electronic applications. Research has shown that surface roughness is influenced by deposition temperature, with an optimal temperature of 625°C yielding the lowest surface roughness for films grown by MOCVD. researchgate.net

For films grown by ALD, the root mean square (RMS) roughness is often very low. For example, a 33 nm thick Er₂O₃ film grown at 200°C exhibited an RMS roughness of 1.75 nm on a Si(100) substrate and an even lower value of 0.75 nm on a SiO₂ substrate. rsc.orgrsc.org The increase in roughness after certain processing steps, such as annealing to induce crystallization, can also be quantified using AFM. nsf.gov

Table 3: Surface Roughness of Erbium Oxide Films from Different Precursors and Methods

Precursor / Method Film Thickness Substrate RMS Roughness Reference(s)
This compound (MOCVD) Not specified Si(100) Lowest at 625°C researchgate.net
Er(L1)₃ (ALD) 33 nm Si(100) 1.75 nm rsc.orgrsc.org
Er(L1)₃ (ALD) 33 nm SiO₂ 0.75 nm rsc.orgrsc.org

Note: Er(L1)₃ and (CpMe)₃Er are included for comparative context.

Field-Emission Scanning Electron Microscopy (FE-SEM) for Film Morphology

FE-SEM is also effective for observing the uniformity of films over larger areas. Images of films grown under optimized conditions often show a smooth and uniform surface, which is consistent with AFM data. For nanoparticle-based materials, FE-SEM can reveal the shape and degree of agglomeration of the particles.

Conclusion

Tris(isopropylcyclopentadienyl)erbium stands out as a valuable compound in the realm of organolanthanide chemistry. Its well-defined chemical and physical properties, coupled with its utility as a precursor for the deposition of high-quality erbium-based thin films, underscore its importance in materials science and engineering. While its catalytic applications are yet to be extensively explored in dedicated studies, the broader context of organolanthanide catalysis suggests a promising future for this compound in enabling novel chemical transformations. Further research into its synthesis optimization and catalytic potential will undoubtedly unlock new avenues for its application in advanced technologies.

Spectroscopic and Electronic Characterization of Materials Derived from Tris Isopropylcyclopentadienyl Erbium

Elemental Composition and Chemical State Analysis

A thorough understanding of the elemental makeup and chemical bonding within these films is the foundation for controlling their properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Elastic-Filtered Transmission Electron Microscopy (EFTEM), and Electron Energy Loss Spectroscopy (EELS) are indispensable for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org In the context of materials derived from Tris(isopropylcyclopentadienyl)erbium, XPS is crucial for verifying the stoichiometry of the resulting erbium oxide (Er₂O₃) films and for detecting any residual impurities from the deposition process or atmospheric exposure.

Research on erbium oxide films, often grown via methods like metal-organic chemical vapor deposition (MOCVD) or atomic layer deposition (ALD) using precursors such as this compound, employs XPS to confirm the chemical state of erbium and oxygen. aip.orgresearchgate.net Analysis of the high-resolution XPS spectra for the Er 4d and O 1s core levels allows for the determination of the O/Er atomic ratio. Deviations from the expected 1.5 ratio for stoichiometric Er₂O₃ can indicate the presence of oxygen vacancies or excess oxygen, which significantly impacts the film's dielectric properties.

Furthermore, XPS is highly effective at identifying impurities. For instance, after deposition and prior to analysis, films can be exposed to the atmosphere, leading to surface hydration. XPS can detect the presence of surface hydroxyl (-OH) groups, which are typically observed in the O 1s spectrum and can be removed by in-situ sputtering. researchgate.net The technique can also identify residual carbon from the organometallic precursor or silicate (B1173343) formation (Er-Si-O) at the interface with a silicon substrate, particularly after high-temperature annealing steps. aip.org

Table 1: Representative XPS Findings for Erbium Oxide Thin Films

Parameter Typical Finding Significance Reference
Er Chemical State Predominantly Er³⁺ Confirms the formation of erbium oxide. aip.org
O 1s Spectrum Main peak corresponding to Er-O bonds, with a shoulder peak at higher binding energy. The shoulder peak often indicates surface hydroxides or non-lattice oxygen. researchgate.net
Stoichiometry (O/Er ratio) Varies with deposition and annealing conditions; approaches 1.5 for ideal Er₂O₃. Affects dielectric constant, leakage current, and band structure. aip.org

| Common Impurities | Carbon (C), Silicon (Si) in silicate form (Er-Si-O) | Residuals from precursors or reactions with the substrate that can degrade device performance. | aip.org |

While XPS provides average surface composition, understanding the spatial distribution of elements at the nanoscale is critical, especially at interfaces. Elastic-Filtered Transmission Electron Microscopy (EFTEM) and Electron Energy Loss Spectroscopy (EELS), often used in a Scanning Transmission Electron Microscope (STEM), provide this capability with high spatial resolution. gatan.com

EELS analyzes the energy distribution of electrons that have passed through a thin specimen, revealing detailed information about atomic composition, chemical bonding, and electronic properties. gatan.com EFTEM forms images by selecting electrons within a specific energy-loss range, allowing for the creation of elemental maps that show the distribution of specific elements. eels.info

In the analysis of materials derived from this compound, these techniques are used to:

Map Elemental Distribution: Generate maps showing the spatial distribution of erbium, oxygen, and silicon across a film and its interface with the substrate. This is crucial for visualizing the uniformity of the erbium oxide layer and the structure of any interfacial layers, such as silicon oxide or erbium silicate. bohrium.com

Analyze Interfaces: Provide detailed chemical information at interfaces on an atomic scale. For complex multilayer structures, STEM-EELS can distinguish between different layers and reveal interdiffusion of elements, which might occur during thermal processing. bohrium.com

Detect Low Concentrations: Identify and map elements present at low concentrations, such as dopants or trace impurities, which might not be uniformly distributed. bohrium.com

EELS can probe the specific ionization edges of elements, such as the Er M₄,₅ edge and the O K edge, to confirm their presence and analyze their chemical state (e.g., oxidation state) with high spatial resolution. eels.info This combination of elemental mapping and spectroscopic analysis makes EFTEM and EELS powerful tools for correlating the physical structure of a device with its chemical composition. indiana.edu

Electronic Band Structure and Interfacial Properties

The electronic band alignment and the quality of the interface between the erbium-based dielectric and the semiconductor are paramount for device functionality, dictating leakage currents and operational stability.

The energy band gap (E_g) and the band offsets at the dielectric/semiconductor interface are critical parameters for high-κ gate dielectrics. The valence band offset (VBO or ΔE_v) and conduction band offset (CBO or ΔE_c) must be sufficiently large (typically >1 eV) to confine electrons and holes effectively, thereby minimizing leakage current. XPS is a primary technique for experimentally determining these values. researchgate.net

The procedure involves measuring the core-level binding energies of both the dielectric (e.g., Er 4f) and the substrate (e.g., Si 2p), as well as the valence band maximum (VBM) of each material. By analyzing these spectra, the VBO can be calculated directly. The CBO is then determined by subtracting the VBO and the semiconductor's band gap from the dielectric's band gap.

Studies on erbium oxide (Er₂O₃) films on silicon (Si) have shown that it possesses a wide band gap and favorable, relatively symmetric band offsets. researchgate.net The band gap of Er₂O₃ has been reported in the range of 5.3 eV to 7.6 eV, depending on the film's phase and preparation method. aip.orgresearchgate.net This wide gap, combined with significant band offsets, makes Er₂O₃ a promising candidate for replacing traditional silicon dioxide. researchgate.net

Table 2: Experimentally Determined Band Alignment Parameters for Er₂O₃ on Silicon (Si)

Parameter Reported Value (eV) Measurement Technique Reference
Band Gap (E_g) of Er₂O₃ 7.6 ± 0.3 XPS researchgate.net
Band Gap (E_g) of Er₂O₃ 5.2 to 6.4 Tauc Plot from Spectroscopic Ellipsometry aip.org
Valence Band Offset (ΔE_v) 3.1 ± 0.1 XPS researchgate.net
Conduction Band Offset (ΔE_c) 3.5 ± 0.3 XPS researchgate.net

| Conduction Band Offset (ΔE_c) | > 2 | General reports | aip.org |

The interface between the high-κ dielectric and the semiconductor substrate is a critical region where defects, known as interface traps, can form. These traps are electronic states within the band gap that can capture and emit charge carriers, degrading device performance by reducing carrier mobility, causing shifts in the threshold voltage, and increasing leakage current. unimore.it Therefore, a low interface trap density (D_it) is a key requirement for any high-quality gate dielectric.

The D_it of Er₂O₃-based metal-oxide-semiconductor (MOS) capacitors is commonly quantified using electrical characterization techniques, primarily capacitance-voltage (C-V) and conductance-voltage (G-V) measurements. aip.orgescholarship.org The high-low frequency C-V method and the conductance method are standard procedures for extracting D_it values across the semiconductor band gap. escholarship.org

Materials derived from this compound have demonstrated the potential for forming interfaces with very low trap densities. For atomic-layer-deposited Er₂O₃, D_it values as low as 4.2 × 10¹⁰ cm⁻² eV⁻¹ have been reported, which are comparable to the high-quality SiO₂/Si interface. aip.org The final D_it value is highly sensitive to processing conditions, particularly the post-deposition annealing temperature, which helps to passivate defects and improve the interface quality. aip.org However, improper annealing can also lead to the formation of silicates, which may alter the trap density. aip.org

Table 3: Interface Trap Density (D_it) for Erbium Oxide Dielectrics on Silicon

D_it Value (cm⁻² eV⁻¹) Measurement Condition/Method Significance Reference
4.2 × 10¹⁰ ALD-grown Er₂O₃ Extremely low value, comparable to standard SiO₂. aip.org
~10¹¹ RF-sputtered Er₂O₃, annealed at 700°C Shows the importance of annealing to minimize traps. aip.org
Decreases with annealing temperature up to 700°C C-V Hysteresis Analysis Annealing passivates interface states and reduces fixed charges. aip.org

| Decreases with increasing measurement frequency | Hill-Coleman and Nicollian–Brews methods | Indicates the frequency response of different trap states. | researchgate.net |

Optical and Photonic Properties of Erbium Containing Materials Formed from Tris Isopropylcyclopentadienyl Erbium

Intrinsic Erbium Ion (Er³⁺) Photoluminescence and Electroluminescence

The characteristic luminescence of the trivalent erbium ion (Er³⁺) is a cornerstone of its application in photonics. This luminescence arises from intra-4f shell electronic transitions, which are shielded from the host matrix by outer electron shells, resulting in sharp, well-defined emission spectra.

One of the most critical properties of Er³⁺ is its radiative transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), which produces light at a wavelength of approximately 1.54 µm (1540 nm). This wavelength falls within the C-band of optical telecommunications, a window where silica-based optical fibers exhibit minimum signal attenuation, making erbium-doped materials essential for optical amplifiers.

In studies of erbium oxide (Er₂O₃) films grown by MOCVD, a distinct emittance spectrum at 1550 nm corresponding to the Er³⁺ transition has been observed. researchgate.net The intensity of this emission is shown to increase with higher measurement temperatures and greater film thickness. researchgate.net Research on erbium-implanted amorphous silicon carbide has also detailed this characteristic room-temperature photoluminescence at 1540 nm. researchgate.net While detailed electroluminescence data for films derived specifically from Tris(isopropylcyclopentadienyl)erbium is not extensively documented in the reviewed literature, the observation of strong photoluminescence is a key indicator of their potential for electrically pumped devices.

The table below summarizes typical photoluminescence (PL) characteristics observed in erbium-doped materials, providing context for the expected performance of films derived from this compound.

PropertyTypical Value/CharacteristicSignificance
Peak Emission Wavelength ~1540 nmCoincides with the low-loss window of silica (B1680970) optical fibers. researchgate.net
Luminescence Lifetime ~0.6 msA longer lifetime allows for more efficient energy storage and amplification. researchgate.net
Temperature Quenching LowPL intensity at 1540 nm in some hosts drops by only a factor of ~3.6 from 14 K to room temperature, indicating good thermal stability. researchgate.net

To enhance the pumping efficiency of erbium-doped materials, co-doping with other rare-earth elements, most notably ytterbium (Yb³⁺), is a common strategy. Ytterbium has a much larger absorption cross-section than erbium around the 980 nm wavelength, which is a standard pumping wavelength for commercial laser diodes.

The general mechanism for energy transfer is as follows:

A pump laser excites the Yb³⁺ ions.

The excited Yb³⁺ ion non-radiatively transfers its energy to a nearby Er³⁺ ion.

The Er³⁺ ion is promoted to an excited state and then relaxes to the ⁴I₁₃/₂ level, from which it can emit a 1.54 µm photon.

While this is a well-established principle for enhancing Er³⁺ emission, specific research detailing the co-doping of Yb³⁺ in films grown using this compound as the erbium source via MOCVD or ALD is not extensively available in the reviewed literature. Studies on other systems, such as co-sputtered tantalum-oxide thin films, have demonstrated this energy transfer between Er³⁺ and Yb³⁺.

Optical Constants and Optical Bandgap Determination

The optical constants, including the refractive index and extinction coefficient, as well as the optical bandgap, are fundamental parameters that dictate how light interacts with a material. These properties are crucial for designing optical devices like waveguides and antireflection coatings.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants. For Er₂O₃ thin films grown by low-pressure MOCVD using this compound, this method has been employed to analyze their optical properties.

Research has shown that a deposition temperature of 650 °C is optimal for producing films with the highest refractive index. researchgate.net These nanocrystalline Er₂O₃ films exhibit a high refractive index that is comparable to that of single-crystal Er₂O₃. researchgate.net The refractive index is a critical parameter for waveguide design, as a high index contrast with the cladding layer is necessary for light confinement. The extinction coefficient, which represents the absorption of light in the material, was found to be very low in the visible to ultraviolet range, indicating high transparency. researchgate.net

The table below, based on data from MOCVD-grown Er₂O₃ films using the specified precursor, illustrates the refractive index at different wavelengths.

Deposition ParameterWavelengthRefractive Index (n)Reference
Optimal MOCVD Conditions589.3 nm~1.96 or higher researchgate.net
O₂ Plasma ActivationVisible RangeHigh iaea.org

Er₂O₃ thin films grown from the this compound precursor have demonstrated high transparency, typically greater than 90%, in the visible-ultraviolet photon energy range. researchgate.net This high level of transparency is advantageous for applications where the material must not absorb light in the visible spectrum, such as in transparent electronics or as a host for down-conversion or up-conversion phosphors. The growth of these films under O₂ remote plasma activation has been shown to result in high transparency. iaea.org The optical band gap of these Er₂O₃ films is reported to be large, around 5.8 eV, which contributes to their transparency at lower photon energies. researchgate.net

Catalytic Applications and Reaction Mechanisms of Tris Isopropylcyclopentadienyl Erbium

Lewis Acid Catalysis by Organolanthanide Complexes

Organolanthanide complexes, including erbium compounds like tris(isopropylcyclopentadienyl)erbium, function as potent Lewis acids. rsc.orgwikipedia.org This acidity arises from the large ionic radii and high positive charge of the Ln(III) ions, which makes them effective at coordinating with electron-rich atoms, particularly oxygen and nitrogen. mdpi.comnih.gov Unlike many traditional transition metals, lanthanide ions are considered hard Lewis acids, showing a strong affinity for hard Lewis bases such as carbonyls, ethers, and alcohols. mdpi.com

The interaction between the lanthanide center and a substrate, such as a carbonyl compound, involves the coordination of the substrate's lone pair of electrons to the metal ion. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. nih.govwikipedia.org This activation is the fundamental principle behind the use of organolanthanide complexes in a wide array of organic transformations. wikipedia.orgnsf.gov

Spectral studies, including infrared and NMR spectroscopy, have confirmed the Lewis acidic nature of cyclopentadienyl-lanthanide complexes by observing shifts in the spectra of basic ligands (like carbonyls and nitrosyls) upon interaction with the lanthanide center. rsc.org The catalytic utility of erbium salts, such as erbium triflate [Er(OTf)₃], in reactions involving oxygenated functional groups further underscores the pronounced oxophilicity and Lewis acidity of the Er(III) ion. mdpi.comresearchgate.net This inherent Lewis acidity is a key feature that would be expected to drive the catalytic activity of this compound.

Stoichiometric and Catalytic Reductions

Organolanthanide complexes are effective catalysts for various reduction and isomerization reactions. The specific reactivity often depends on the lanthanide metal and the ligands involved.

Lanthanide complexes can catalyze the isomerization of olefins, which involves the migration of a carbon-carbon double bond along a carbon chain. researchgate.net For instance, systems based on tris(cyclopentadienyl)lanthanide complexes (Cp₃Ln) combined with sodium hydride (NaH) have been shown to catalyze the isomerization of 1-hexene (B165129) to internal olefins like cis- and trans-2-hexene. researchgate.net The catalytic activity in these isomerization reactions tends to be higher for the heavier rare earth elements. researchgate.net

While not specific to the title compound, studies on other group 4 metal complexes, which share some characteristics with lanthanides, show that cationic hydride complexes are often the active species in olefin isomerization. acs.org The mechanism typically involves the insertion of the olefin into a metal-hydride bond, followed by β-hydrogen elimination to yield the isomerized olefin and regenerate the catalyst. acs.org This type of catalytic cycle is a plausible pathway for olefin isomerization mediated by erbium complexes.

Lanthanide chlorides have been successfully employed as catalysts for the reductive dehalogenation of aryl halides using sodium hydride as the reducing agent. tandfonline.com This transformation is valuable for removing halogen atoms from aromatic rings. organic-chemistry.orgorganic-chemistry.org Research has shown that the catalytic activity of lanthanide chlorides in this reaction decreases with the increasing atomic number of the lanthanide. tandfonline.com This suggests that lighter lanthanides may be more effective for this specific transformation.

The general approach involves the activation of the C-X bond (where X is a halogen) by the lanthanide species, facilitating its cleavage and replacement by a hydrogen atom from the hydride source. Various catalytic systems, often involving noble metals or other transition metals like iron, are also well-established for this purpose, highlighting the broad interest in such reactions. rsc.orggoogle.com

Table 1: Lanthanide-Catalyzed Reductive Dehalogenation of Chlorobenzene

Lanthanide Catalyst (LnCl₃)Yield of Benzene (%)
LaCl₃99
CeCl₃99
PrCl₃97
NdCl₃90
SmCl₃79
EuCl₃70
GdCl₃65
DyCl₃58
HoCl₃50
ErCl₃42
YbCl₃30
Data sourced from a study on the reductive dehalogenation of aryl halides using nanometric sodium hydride and lanthanide chloride catalysts. tandfonline.com

The deoxygenation of heteroatom oxides, such as sulfoxides to sulfides, is a crucial transformation in organic synthesis. nih.gov While specific data for this compound is limited, the oxophilic nature of lanthanides makes them suitable candidates for catalyzing such reactions. mdpi.com The process generally involves the coordination of the oxygen atom of the sulfoxide (B87167) to the Lewis acidic erbium center. This coordination weakens the sulfur-oxygen bond, making it susceptible to cleavage by a suitable reducing agent.

Various methods exist for sulfoxide deoxygenation, often employing low-valent metals or phosphorus compounds. nih.gov More recently, molybdenum-catalyzed systems using environmentally benign hydrogen sources have been developed, producing water as the primary byproduct. researchgate.net Given the strong affinity of erbium for oxygen, it is plausible that complexes like this compound could facilitate similar transformations under appropriate reaction conditions. mdpi.com

Mechanisms of Organic Reactions Catalyzed by Erbium Complexes (e.g., Mukaiyama, Sakurai Reactions)

The Lewis acidity of erbium complexes makes them effective catalysts for important carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) and Hosomi-Sakurai allylation reactions.

The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound (an aldehyde or ketone). rsc.org Lanthanide catalysts, including erbium salts like Er(OTf)₃, are particularly effective. mdpi.comrsc.org The generally accepted mechanism involves the following steps:

Activation: The Lewis acidic erbium center coordinates to the oxygen atom of the aldehyde, activating the carbonyl group and increasing its electrophilicity. nih.govresearchgate.net

Nucleophilic Attack: The silyl enol ether attacks the activated carbonyl carbon, forming a new carbon-carbon bond. nih.gov

Intermediate Formation: This attack generates an intermediate species where the silyl group is attached to the aldol adduct's oxygen.

Hydrolysis/Workup: Subsequent hydrolysis or workup removes the silyl group, yielding the final β-hydroxy carbonyl product. nih.gov

Computational and experimental studies on lanthanide-catalyzed Mukaiyama reactions have shown that water can play a crucial role, sometimes enhancing the reaction rate and influencing stereoselectivity. nih.govnih.gov

Table 2: Erbium Triflate-Catalyzed Mukaiyama Aldol Reaction

AldehydeSilyl Enol EtherYield (%)
Benzaldehyde1-(Trimethylsiloxy)cyclohexene95
4-Chlorobenzaldehyde1-(Trimethylsiloxy)cyclohexene92
4-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene98
Cinnamaldehyde1-(Trimethylsiloxy)cyclohexene89
Illustrative yields based on typical lanthanide triflate-catalyzed reactions. nih.govrsc.org

Activation: The Lewis acid (e.g., an erbium complex) activates the electrophile by coordinating to it. wikipedia.orgnumberanalytics.com

Nucleophilic Attack: The π-bond of the allylsilane acts as the nucleophile, attacking the activated electrophile. wikipedia.org

Carbocation Intermediate: This attack forms a carbocation at the β-position relative to the silicon atom. This intermediate is stabilized by the silicon through a phenomenon known as the β-silicon effect (a form of hyperconjugation). wikipedia.org

Desilylation: The silyl group is eliminated, typically as a silyl halide or alkoxide after workup, leading to the formation of a new carbon-carbon double bond and yielding the homoallylic alcohol or ether product. numberanalytics.comorganic-chemistry.org

While many strong Lewis acids like TiCl₄ are traditionally used, lanthanide-based catalysts have also been explored for this transformation. wikipedia.orgmdpi.com The choice of catalyst can influence the reaction's efficiency and selectivity.

Advanced Materials Applications and Device Integration Utilizing Tris Isopropylcyclopentadienyl Erbium As a Precursor

High-κ Dielectrics for Complementary Metal-Oxide-Semiconductor (CMOS) Devices

Erbium oxide (Er₂O₃), derived from precursors like Tris(isopropylcyclopentadienyl)erbium, is a promising high-κ dielectric material for replacing silicon dioxide (SiO₂) in CMOS devices. Its higher dielectric constant allows for the fabrication of physically thicker gate insulators with the same capacitance as thinner SiO₂ layers, thereby reducing leakage currents.

Er₂O₃ Films as Alternative Gate Dielectrics

Er₂O₃ films deposited via Metal-Organic Chemical Vapor Deposition (MOCVD) using this compound demonstrate notable electrical properties for gate dielectric applications. Research has shown that these films can achieve a static dielectric constant (κ) of approximately 12-13. Current time information in Kuala Lumpur, MY. For thin films with a physical thickness of 5-10 nm, this translates to a low density of interface traps, which is crucial for stable device operation. Current time information in Kuala Lumpur, MY. The electrical characteristics of Er₂O₃ films make them a viable candidate for next-generation CMOS technology.

Electrical Properties of Er₂O₃ Films from this compound
PropertyValueReference
Static Dielectric Constant (κ)12-13 Current time information in Kuala Lumpur, MY.
Density of Interface Traps4.2 x 10¹⁰ cm⁻² eV⁻¹ (for 5-10 nm thick films) Current time information in Kuala Lumpur, MY.

Optoelectronic Device Fabrication and Performance

Based on the conducted research, no specific information was found on the utilization of this compound as a precursor for the fabrication of erbium-doped semiconductors for optical waveguides and amplifiers, or for the creation of multiple quantum well structures. Research in these areas typically employs other erbium sources or deposition techniques such as ion implantation.

Optical Waveguides and Amplifiers based on Erbium-Doped Semiconductors

Information not available for this specific precursor.

Multiple Quantum Well Structures in Optoelectronics

Information not available for this specific precursor.

Protective and Anti-reflection Coatings Based on Er₂O₃ Films

Er₂O₃ films derived from this compound by MOCVD also show significant promise for optical applications, specifically as protective and anti-reflection coatings. Current time information in Kuala Lumpur, MY. These applications leverage the material's high refractive index, transparency in the visible and near-UV regions, and large optical bandgap.

The protective quality of these films stems from their dense and mechanically stable nature. When grown via a remote plasma MOCVD process, the resulting Er₂O₃ films are highly oriented, dense, and exhibit a columnar structure, which contributes to their durability.

As an anti-reflection coating, Er₂O₃ films can significantly reduce the reflectance of a silicon surface. For instance, a 90 nm thick film can achieve a reflectance minimum of less than 3% at a wavelength of 600 nm, with a weighted average reflectance of 11.6% across the 400-1000 nm spectrum. This property is particularly beneficial for improving the efficiency of solar cells. Current time information in Kuala Lumpur, MY.

Optical Properties of Er₂O₃ Films from this compound
PropertyValueReference
Refractive Index (at 589.3 nm)2.1 Current time information in Kuala Lumpur, MY.
Optical Bandgap6.5 eV Current time information in Kuala Lumpur, MY.
Reflectance Minimum (90 nm film at 600 nm)< 3% Current time information in Kuala Lumpur, MY.
Weighted Average Reflectance (400-1000 nm)11.6% Current time information in Kuala Lumpur, MY.

Nanomaterial Integration (e.g., Encapsulation in Single-Wall Carbon Nanotubes)

The application of this compound as a precursor extends to the synthesis of erbium-based nanomaterials, such as erbium oxide (Er₂O₃) nanoparticles, which can be integrated with other advanced materials like single-wall carbon nanotubes (SWCNTs). While direct encapsulation of the this compound molecule itself within SWCNTs is not a widely documented application, its role as a precursor in forming erbium oxide nanoparticles is critical. These nanoparticles can then be interfaced with SWCNTs to create novel hybrid materials.

The synthesis of such nanocomposites often involves the thermal decomposition of the organometallic precursor to form Er₂O₃ nanoparticles. These nanoparticles can then be functionalized and attached to the surface of SWCNTs or potentially encapsulated within them, although the latter is more challenging. The integration of erbium oxide nanoparticles with SWCNTs can lead to hybrid materials with unique optical and electronic properties, stemming from the combination of the sharp luminescence of erbium ions and the exceptional electronic and mechanical characteristics of SWCNTs.

Research in this area focuses on leveraging the distinct properties of both components. For instance, the near-infrared luminescence of erbium is of significant interest for telecommunications and bio-imaging, and its integration with the conductive framework of SWCNTs could pave the way for novel optoelectronic devices.

Table 1: Potential Applications of Er₂O₃ Nanoparticle-SWCNT Composites

Application Area Potential Function of Er₂O₃ Nanoparticles Role of SWCNTs
Optoelectronics Emitter in the near-infrared range Conductive and transparent electrodes
Sensing Luminescent probes High surface area for analyte interaction
Bio-imaging Near-infrared emitters for deep tissue imaging Biocompatible delivery vehicles

Hydrogen Isotope Permeation Barriers

A significant application of this compound is as a precursor for the deposition of erbium oxide (Er₂O₃) coatings that serve as highly effective barriers against the permeation of hydrogen isotopes, such as deuterium (B1214612) and tritium (B154650). This is particularly crucial in future fusion energy reactors where minimizing the loss of tritium fuel and preventing its unwanted migration into structural materials is a critical safety and operational concern. mpg.deresearchgate.net

Erbium oxide is an attractive material for these barriers due to its high thermodynamic stability, good compatibility with liquid metals used as coolants in fusion blankets, and a low permeation reduction factor (PRF). mpg.deresearchgate.net The PRF is a measure of how effectively the coating reduces the permeation of a gas compared to the uncoated substrate.

This compound is a suitable precursor for depositing these Er₂O₃ films via methods like Metal-Organic Chemical Vapor Deposition (MOCVD). In a typical MOCVD process, the precursor is vaporized and transported to a heated substrate, where it thermally decomposes and reacts with an oxygen source to form a dense and crystalline erbium oxide layer. The properties of the resulting film, such as thickness, density, and crystallinity, are crucial for its barrier performance and can be controlled by adjusting the deposition parameters.

Research has demonstrated that erbium oxide coatings can significantly reduce the permeation of hydrogen isotopes. For example, a 1-micrometer thick crystalline erbia coating on EUROFER 97, a fusion-relevant steel, has been shown to reduce permeability by a factor of nearly 1000. bohrium.com The effectiveness of these barriers is dependent on factors such as the coating's microstructure and the operating temperature.

Table 2: Performance of Erbium Oxide Hydrogen Permeation Barriers

Substrate Material Deposition Method Coating Thickness (µm) Test Temperature (°C) Permeation Reduction Factor (PRF) Reference
Stainless Steel 316 MOCVD 1 - 1.3 400 20 researchgate.net
EUROFER 97 Arc Discharge 1 Up to 750 ~1000 mpg.debohrium.com
RAFM Steel Metal-Organic Decomposition Not Specified 600 Promising sciopen.com
CLAM Steel Radio Frequency Magnetron Sputtering 0.2 - 1.0 Not Specified Good

The development of these barrier coatings is an active area of research, with efforts focused on optimizing the deposition processes using precursors like this compound to achieve coatings with superior barrier properties, long-term stability under harsh reactor conditions, and scalability for large-scale applications. researchgate.netfrontiersin.org

Theoretical and Computational Studies of Tris Isopropylcyclopentadienyl Erbium and Derived Materials

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Theoretical investigations into the electronic structure and energetics of Tris(isopropylcyclopentadienyl)erbium, Er(iPrCp)₃, provide fundamental insights into its bonding, stability, and reactivity, which are crucial for its application as a precursor in thin-film deposition. Density Functional Theory (DFT) has emerged as a powerful tool for studying lanthanide complexes, offering a balance between computational cost and accuracy. rsc.orgescholarship.org

Studies on analogous lanthanide cyclopentadienyl (B1206354) complexes reveal that the bonding is predominantly ionic, arising from the interaction between the Er³⁺ metal center and the cyclopentadienyl ligands. DFT calculations can elucidate the nature of the metal-ligand bonds by analyzing the electron density distribution and orbital contributions. For Er(iPrCp)₃, the isopropyl substituents on the cyclopentadienyl rings introduce additional electronic and steric effects that can be quantified through computational models. These calculations typically show that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are primarily centered on the cyclopentadienyl ligands and the erbium f-orbitals, respectively.

The energetics of the molecule, including its formation energy and bond dissociation energies, can be reliably predicted using DFT. These calculations are vital for understanding the thermal stability of the precursor. For instance, the bond dissociation energy of the Er-Cp bond is a key parameter that influences the temperature required for precursor decomposition in deposition processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).

Key Parameters from DFT Calculations for Lanthanide Metallocenes:

ParameterTypical Calculated Values/ObservationsSignificance for Er(iPrCp)₃
Metal-Ligand Bond Lengths Vary depending on the lanthanide and ligandProvides insight into the steric crowding and bonding strength.
Bond Dissociation Energies (BDEs) Typically in the range of 250-400 kJ/mol for Ln-Cp bondsA higher BDE suggests greater thermal stability of the precursor.
HOMO-LUMO Gap Influenced by the ligand fieldAffects the electronic properties and potential photochemical reactivity.
Mulliken/NPA Charges High positive charge on the metal centerConfirms the ionic nature of the metal-ligand bonding.

Modeling of Precursor Decomposition Pathways and Surface Reactions

Understanding the thermal decomposition mechanism of this compound is essential for controlling film growth in CVD and ALD processes. Computational modeling, often employing DFT, can be used to explore potential decomposition pathways both in the gas phase and on a substrate surface.

In the gas phase, the decomposition of Er(iPrCp)₃ is likely to proceed through the sequential cleavage of the erbium-cyclopentadienyl bonds. Theoretical calculations can map out the potential energy surface for these dissociation reactions, identifying the transition states and activation barriers. These calculations can help predict the primary decomposition products and the temperatures at which these processes become significant. The decomposition of the isopropylcyclopentadienyl ligand itself is a secondary process that can also be modeled to understand the formation of carbonaceous impurities in the resulting films. scienceopen.com

Modeling surface reactions is more complex as it involves the interaction of the precursor with a specific substrate. For the deposition of erbium-containing thin films, the reactions of Er(iPrCp)₃ with surface hydroxyl groups (-OH) on an oxide substrate are of particular interest in ALD. DFT calculations can simulate the adsorption of the precursor onto the surface and the subsequent ligand-exchange reactions. researchgate.netpsu.edu These models can predict the reaction enthalpies and activation energies, providing a microscopic understanding of the self-limiting nature of ALD growth.

Potential Decomposition and Surface Reaction Steps for Er(iPrCp)₃:

Reaction StepDescriptionComputational Insights
Gas-Phase Decomposition Sequential loss of isopropylcyclopentadienyl ligands.Calculation of bond dissociation energies and reaction barriers.
Precursor Adsorption Physisorption or chemisorption of Er(iPrCp)₃ on the substrate.Adsorption energies and geometries from surface slab models.
Ligand Exchange Reaction of the precursor with surface functional groups (e.g., -OH).Reaction pathways and activation energies for ligand removal.
Byproduct Desorption Release of protonated ligands (e.g., iPrCpH) from the surface.Desorption energies to ensure a clean surface for the next cycle.

Simulation of Growth Mechanisms in Thin Film Deposition Processes

The insights gained from DFT calculations on electronic structure and reaction pathways can be integrated into larger-scale simulations to model the growth of thin films. These simulations can bridge the gap between atomistic-level chemistry and macroscopic film properties.

Kinetic Monte Carlo (kMC) simulations are a common approach to model thin film growth. These simulations use the activation energies and reaction rates obtained from DFT calculations as input parameters to simulate the behavior of a large number of precursor molecules over time. By simulating processes such as adsorption, diffusion, and reaction on the surface, kMC can predict film morphology, thickness uniformity, and growth rates under different deposition conditions. mdpi.com

For CVD processes, computational fluid dynamics (CFD) can be combined with chemical kinetics models to simulate the transport of the precursor in the reactor and its deposition on the substrate. mdpi.com These multiscale models are crucial for optimizing reactor design and process parameters to achieve desired film properties. The theoretical understanding of the surface chemistry of Er(iPrCp)₃ is a critical component of these comprehensive models.

Simulation Techniques for Thin Film Growth:

Simulation MethodDescriptionApplication to Er(iPrCp)₃ Deposition
Kinetic Monte Carlo (kMC) Simulates stochastic processes on a lattice based on reaction rates.Predicting film morphology, coverage, and roughness.
Molecular Dynamics (MD) Simulates the classical motion of atoms and molecules.Investigating the initial stages of precursor adsorption and surface diffusion.
Computational Fluid Dynamics (CFD) Solves fluid flow equations coupled with chemical reactions.Modeling precursor transport and deposition uniformity in a CVD reactor.

By combining these theoretical and computational approaches, a comprehensive understanding of the behavior of this compound as a thin-film precursor can be achieved, enabling the rational design of deposition processes for advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tris(isopropylcyclopentadienyl)erbium, and what inert atmosphere techniques are critical for its preparation?

  • Methodological Answer : Synthesis typically involves reacting erbium(III) precursors with isopropylcyclopentadienyl ligands under strict inert conditions (e.g., Schlenk line or glovebox) to prevent oxidation or hydrolysis. Solvents must be rigorously dried (e.g., toluene, THF) and degassed. Ligand-to-metal ratios (e.g., 3:1) and reaction temperatures (often 60–80°C) are optimized to maximize yield .
  • Key Considerations : Use of argon/nitrogen purging, moisture-free reagents, and real-time monitoring via NMR or FTIR to track ligand coordination .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are common pitfalls addressed?

  • Methodological Answer :

  • NMR Spectroscopy : Limited utility for paramagnetic Er(III) centers; alternative techniques like EPR or magnetic susceptibility measurements are preferred .
  • X-ray Diffraction (XRD) : Single-crystal XRD is critical for structural confirmation. Challenges include crystal instability; rapid cooling (e.g., cryocrystallography) mitigates degradation .
  • Elemental Analysis : Combustion analysis (C/H) and inductively coupled plasma mass spectrometry (ICP-MS) for Er content verify stoichiometry .
    • Table 1 : Comparison of Characterization Techniques
TechniqueApplicationLimitations
XRDStructural elucidationRequires stable single crystals
EPRElectronic structure analysisLimited to paramagnetic species
ICP-MSMetal quantificationHigh cost, sample preparation complexity

Q. How does the choice of solvent and temperature influence the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) enhance ligand solubility but may coordinate to Er(III), requiring post-synthetic purification. Elevated temperatures accelerate ligand substitution but risk decomposition. Stability tests (TGA/DSC) under inert atmospheres are recommended to identify optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylcyclopentadienyl ligand modulate the reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • Steric Effects : Bulky isopropyl groups hinder substrate access, reducing catalytic turnover. Comparative studies with less hindered ligands (e.g., methylcyclopentadienyl) quantify steric contributions via kinetic assays .
  • Electronic Effects : Electron-donating ligands increase electron density at Er, enhancing Lewis acidity. DFT calculations correlate ligand substituents with metal-centered redox potentials .
    • Experimental Design : Use kinetic poisoning experiments (e.g., CO titration) and spectroscopic probes (UV-Vis, XAS) to map active sites .

Q. What strategies resolve discrepancies in thermal stability data obtained from TGA, DSC, and pyrolysis-GC/MS for this compound?

  • Methodological Answer :

  • Contradiction Analysis : TGA may underestimate stability due to oxidative side reactions; DSC under inert atmospheres provides clearer decomposition profiles. Pyrolysis-GC/MS identifies volatile byproducts (e.g., cyclopentadiene) to reconstruct degradation pathways .
  • Replication : Repeat experiments with controlled heating rates (e.g., 5°C/min) and validate via in situ FTIR to track intermediate phases .

Q. How can the electronic properties of this compound be correlated with its performance in rare-earth-mediated polymerization reactions?

  • Methodological Answer :

  • Theoretical Framework : Ligand field theory links Er(III) coordination geometry to catalytic activity. Magnetometry and cyclic voltammetry quantify metal-ligand bond strength and redox activity .
  • Mechanistic Studies : Operando spectroscopy (e.g., Raman) during polymerization tracks Er–monomer interactions. Compare turnover frequencies (TOF) with analogous La/Y complexes to isolate ligand effects .

Methodological Best Practices

  • Safety Protocols : Handle this compound under inert atmospheres (glovebox/Schlenk) due to moisture sensitivity. Use dry powder extinguishers for fires; avoid water-based methods .
  • Data Validation : Cross-validate structural data using multiple techniques (XRD, elemental analysis) to address paramagnetic interference in NMR .
  • Theoretical Integration : Anchor experimental designs to coordination chemistry principles (e.g., Crystal Field Stabilization Energy) to explain reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.